molecular formula C12H11NO2 B049981 (S)-Amino-naphthalen-1-yl-acetic acid CAS No. 111820-05-4

(S)-Amino-naphthalen-1-yl-acetic acid

Cat. No. B049981
CAS RN: 111820-05-4
M. Wt: 201.22 g/mol
InChI Key: SCDZHZMVNQDLCM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Amino-naphthalen-1-yl-acetic acid (ANA) is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and pain. The aim of

Scientific Research Applications

  • Anticancer Evaluation : Derivatives of naphthalen-1-yl-acetic acid have shown promising results in anticancer evaluations, particularly against breast cancer cell lines (Salahuddin et al., 2014).

  • Protein Synthesis in Plants : The influence of naphthalene-1-acetic acid on protein synthesis in plants has been investigated, showing varying effects on the incorporation of amino acids into polypeptides (H. Maaß & D. Klämbt, 2004).

  • Metabolite Accumulation in Protoplasts : A major metabolite of naphthalene-1-acetic acid was identified as NAA-aspartate amide in tobacco mesophyll protoplasts, with potential implications in cell division and growth (G. Aranda et al., 1984).

  • Anticonvulsant Activity : Novel naphthalen-2-yl acetate derivatives have been synthesized and shown potential as anticonvulsant agents, with promising results in delaying strychnine-induced seizures (Nagat Ghareb et al., 2017).

  • Anti-Parkinson's Activity : 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives have been synthesized and evaluated for anti-Parkinson's activity, with some compounds showing potent free radical scavenging activity (S. Gomathy et al., 2012).

  • Fluorescence Derivatisation : 3-(Naphthalen-1-ylamino)propanoic acid has been coupled to amino acids to evaluate its applicability as a fluorescent derivatising reagent, with strong fluorescence in various wavelengths, useful in biological assays (V. Frade et al., 2007).

  • Auxin Uptake and Accumulation : Studies on the accumulation of naphthalene-1-acetic acid in tobacco cells have provided insights into the mechanisms of auxin transport and accumulation in plants (Akin Delbarre et al., 1996).

properties

IUPAC Name

(2S)-2-amino-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZHZMVNQDLCM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427456
Record name (S)-Amino-naphthalen-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Amino-naphthalen-1-yl-acetic acid

CAS RN

111820-05-4
Record name (S)-Amino-naphthalen-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Amino-naphthalen-1-yl-acetic acid
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(S)-Amino-naphthalen-1-yl-acetic acid
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(S)-Amino-naphthalen-1-yl-acetic acid
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(S)-Amino-naphthalen-1-yl-acetic acid
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(S)-Amino-naphthalen-1-yl-acetic acid
Reactant of Route 6
(S)-Amino-naphthalen-1-yl-acetic acid

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